2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride
Description
2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride is a synthetic organic compound characterized by a benzodioxol moiety fused to a hydroxyethanimidamide backbone, with a hydrochloride counterion.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-9(11)8(12)5-1-2-6-7(3-5)14-4-13-6;/h1-3,8,12H,4H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYHWMQMISEPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(=N)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945363 | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-16-5, 31105-17-6, 22693-89-6 | |
| Record name | Olmidine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmidine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H-1,3-Benzodioxol-5-yl)(hydroxy)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMIDINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZ718D8WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLMIDINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9VB85E20I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAI38D1GY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride, also known by its CAS number 31105-14-3, is a compound of interest due to its potential biological activities. The compound features a benzodioxole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 194.19 g/mol. The presence of the benzodioxole structure is significant as it contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing benzodioxole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Antitumor Properties : Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain analogs have demonstrated potential in reducing inflammation markers in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cancer cell proliferation.
- Modulation of Gene Expression : It could affect the expression of genes related to apoptosis and cell cycle regulation.
- Interaction with Receptors : The compound might bind to various receptors, influencing cellular responses.
Antitumor Activity
A study investigating the antitumor activity of benzodioxole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Another research highlighted that derivatives with hydroxyl groups showed enhanced antimicrobial activity against Gram-positive bacteria. This suggests that the structural features present in this compound could be pivotal for developing new antimicrobial agents .
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties demonstrated that certain benzodioxole derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Data Tables
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with the benzodioxole moiety exhibit antimicrobial properties. Studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains, suggesting that 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyethanimidamide hydrochloride may also possess similar activity. The exact mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. For instance, benzodioxole derivatives have been explored for their ability to induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines need further exploration through in vitro and in vivo studies to establish efficacy and safety profiles.
Drug Development
The structural features of this compound make it a candidate for further modification to enhance its pharmacological properties. Medicinal chemists are interested in synthesizing analogs with improved potency and selectivity for specific biological targets.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. By systematically varying different functional groups, researchers can identify which modifications lead to enhanced biological activity or reduced toxicity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |
| Study C | SAR Analysis | Identified key functional groups that enhance binding affinity to target receptors. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s benzodioxol core and functionalized side chain invite comparison with structurally related analogs. Below is a detailed analysis based on available evidence:
Key Structural Analogues
(a) N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA 2-aldoxime analog)
- Formula: C₁₁H₁₃NO₃
- Features : Contains a benzodioxol group linked to a hydroxylamine-substituted propylidene chain.
- The oxime functional group may confer nucleophilic reactivity, differentiating it from the hydroxyethanimidamide group in the target compound .
(b) 2-(2H-1,3-Benzodioxol-5-yl)-1-cyclopropylethylamine (UWA-101)
- Formula: C₁₃H₁₇NO₂
- Features : Incorporates a cyclopropyl ring and methylamine group on the ethyl side chain.
- Distinctive Traits: No active isomers detected, suggesting structural stability. The cyclopropyl group may enhance metabolic resistance compared to the hydroxyethanimidamide’s polar, hydrogen-bonding capabilities .
(c) Propan-2-yl Piperidine-4-carboxylate Hydrochloride
- Features: Listed in Enamine Ltd’s catalog as a building block.
Comparative Data Table
Research Findings and Implications
Structural Analysis and Validation
Crystallographic tools like SHELX and ORTEP are critical for resolving benzodioxol derivatives’ stereochemistry and hydrogen-bonding networks. For example, SHELXL’s refinement capabilities ensure accurate modeling of polar groups like hydroxyethanimidamide, while ORTEP-3 aids in visualizing conformational flexibility . However, the absence of crystallographic data for the target compound in the evidence limits direct validation .
Functional Group Impact on Bioactivity
- Hydroxyethanimidamide vs.
- Cyclopropyl vs. Ethanimidamide : UWA-101’s cyclopropyl group imparts rigidity and lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s polar side chain may restrict such activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
